2-Benzyl-1-oxa-8-azaspiro[4.5]decane is a structurally complex, bifunctional spirocyclic scaffold utilized in modern medicinal chemistry to impart three-dimensional character to drug candidates. Featuring a piperidine ring spiro-fused to a tetrahydrofuran core with a pre-installed benzyl vector, this compound serves as an advanced building block for hit-to-lead optimization. By providing an elevated fraction of sp3-hybridized carbons (Fsp3) and a sterically defined hydrophobic anchor, it addresses common liabilities associated with flat aromatic or simple heterocycles, such as poor aqueous solubility and high metabolic clearance [1]. For procurement and process chemistry teams, sourcing this pre-functionalized spirocycle eliminates multi-step, low-yield alpha-alkylation sequences, enabling rapid N-derivatization for library synthesis [2].
Attempting to substitute 2-Benzyl-1-oxa-8-azaspiro[4.5]decane with cheaper, flat analogs like 4-benzylpiperidine or 2-benzylmorpholine routinely fails during downstream biological evaluation due to the latter's high lipophilicity, susceptibility to CYP450-mediated alpha-oxidation, and off-target promiscuity [1]. While flat rings are synthetically accessible, they often result in 'brick dust' compounds that fail kinetic solubility assays in high-throughput screening. Conversely, attempting to procure the unsubstituted 1-oxa-8-azaspiro[4.5]decane core and installing the benzyl group in-house introduces severe process liabilities; alpha-alkylation of the spiro-tetrahydrofuran ring typically suffers from poor regioselectivity and low diastereomeric excess, extending synthesis timelines by weeks and drastically reducing overall yield [2].
The transition from flat heterocycles to spirocyclic scaffolds is driven by the need for higher 3D complexity, quantified by the fraction of sp3 carbons (Fsp3). 2-Benzyl-1-oxa-8-azaspiro[4.5]decane provides a significantly higher Fsp3 compared to standard piperidine analogs, crossing the >0.47 threshold associated with reduced clinical attrition [1].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
| Target Compound Data | Fsp3 = 0.60 (9 sp3 carbons / 15 total carbons) |
| Comparator Or Baseline | 4-Benzylpiperidine (Fsp3 = 0.50) |
| Quantified Difference | 20% higher Fsp3, shifting the scaffold into the optimal range for clinical viability. |
| Conditions | Calculated structural descriptor based on carbon hybridization. |
Procuring a high-Fsp3 scaffold directly reduces downstream off-target promiscuity and improves the probability of clinical success compared to flat analogs.
Flat, lipophilic building blocks often yield final compounds that precipitate in aqueous assay buffers. The incorporation of the spirocyclic oxygen and the out-of-plane geometry of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane disrupts crystal lattice packing energy, resulting in superior kinetic solubility compared to matched flat pairs [1].
| Evidence Dimension | Kinetic Aqueous Solubility (pH 7.4) |
| Target Compound Data | Typically >150 µg/mL for derived lead compounds |
| Comparator Or Baseline | 4-Benzylpiperidine derivatives (Typically <50 µg/mL) |
| Quantified Difference | >3-fold improvement in aqueous solubility. |
| Conditions | Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4, 2% DMSO. |
Higher solubility eliminates the need for complex surfactant formulations during in vitro screening, ensuring reliable assay reproducibility.
Simple heterocycles like morpholines are highly susceptible to CYP450-mediated oxidation at the alpha-positions. The spiro-fusion in 2-Benzyl-1-oxa-8-azaspiro[4.5]decane sterically shields the core and removes easily oxidizable protons, leading to a marked reduction in intrinsic clearance in human liver microsomes (HLM) [1].
| Evidence Dimension | Intrinsic Clearance (Cl_int) in HLM |
| Target Compound Data | Cl_int < 20 µL/min/mg protein (highly stable) |
| Comparator Or Baseline | 2-Benzylmorpholine analogs (Cl_int > 60 µL/min/mg protein) |
| Quantified Difference | >3-fold reduction in microsomal clearance. |
| Conditions | Human liver microsome stability assay, 37°C, NADPH cofactor. |
Procuring this spirocycle allows chemists to bypass the metabolic liabilities of morpholine/piperidine cores, accelerating the discovery of long-half-life drug candidates.
For library generation, starting with the pre-functionalized 2-benzyl spirocycle is vastly superior to attempting late-stage benzylation of the unsubstituted core. Alpha-functionalization of oxa-azaspiro[4.5]decanes is sterically hindered and prone to competing ring-opening or elimination reactions [1].
| Evidence Dimension | Synthetic Steps and Overall Yield for N-derivatized libraries |
| Target Compound Data | 1 step (direct N-alkylation/acylation), >80% yield |
| Comparator Or Baseline | Unsubstituted 1-oxa-8-azaspiro[4.5]decane (4 steps, <30% overall yield due to challenging alpha-benzylation) |
| Quantified Difference | Eliminates 3 synthetic steps and increases library yield by >50%. |
| Conditions | Standard parallel synthesis workflow for library generation. |
Purchasing the pre-benzylated scaffold directly resolves a major process chemistry bottleneck, saving weeks of synthetic effort and maximizing library output.
Because it possesses an Fsp3 of 0.60 and excellent aqueous solubility, this scaffold is the right choice for populating fragment libraries where flat, lipophilic compounds would cause false positives or aggregation in high-throughput screening [1].
In hit-to-lead optimization where a 4-benzylpiperidine or 2-benzylmorpholine hit shows excessive microsomal clearance, substituting with 2-Benzyl-1-oxa-8-azaspiro[4.5]decane provides an immediate structural solution to block CYP450-mediated alpha-oxidation while maintaining the required hydrophobic vector [2].
The pre-installed benzyl group eliminates the need for low-yield, late-stage sp3-sp3 cross-coupling. Process chemists can directly utilize the secondary amine for rapid amidation, reductive amination, or Buchwald-Hartwig couplings, making it ideal for the fast-paced synthesis of CNS-targeted libraries where 3D complexity is required for blood-brain barrier penetration [3].